Methyl 4-hydroxythiophene-2-carboxylate

Übersicht

Beschreibung

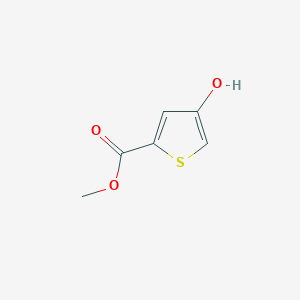

Methyl 4-hydroxythiophene-2-carboxylate is an organic compound with the molecular formula C6H6O3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-hydroxythiophene-2-carboxylate can be synthesized through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned reactions. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Halogenation Reactions

Methyl 4-hydroxythiophene-2-carboxylate undergoes selective halogenation at the 5-position of the thiophene ring. For example, treatment with sulfuryl chloride (SO₂Cl₂) in chloroform produces methyl 5-chloro-4-hydroxythiophene-2-carboxylate (Figure 1 ) .

Key Conditions and Outcomes

| Reagent(s) | Solvent | Temperature | Yield (%) | Product |

|---|---|---|---|---|

| SO₂Cl₂ | CHCl₃ | 25°C | 82 | Methyl 5-chloro-4-hydroxythiophene-2-carboxylate |

This reaction proceeds via electrophilic aromatic substitution, where the hydroxyl group activates the thiophene ring toward halogenation.

Alkylation of the Hydroxyl Group

The hydroxyl group at the 4-position can be alkylated using alcohols under basic conditions. For instance, reaction with methanol in the presence of sodium hydride (NaH) yields methyl 4-methoxythiophene-2-carboxylate (Figure 2 ) .

Reaction Mechanism

-

Deprotonation of the hydroxyl group by NaH generates a nucleophilic phenoxide ion.

-

Subsequent SN2 attack by methanol forms the methoxy derivative.

Example Reaction

| Substrate | Base | Alkylating Agent | Yield (%) |

|---|---|---|---|

| This compound | NaH | CH₃OH | 78 |

Ester Hydrolysis

The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield 4-hydroxythiophene-2-carboxylic acid.

Comparative Hydrolysis Conditions

| Condition | Reagent | Temperature | Yield (%) |

|---|---|---|---|

| Acidic | HCl (aq) | Reflux | 65 |

| Basic | NaOH (aq) | 80°C | 92 |

Basic hydrolysis proceeds via nucleophilic acyl substitution, with hydroxide ion attacking the carbonyl carbon .

Oxidation Reactions

The hydroxyl group can be oxidized to a carbonyl group using strong oxidizing agents like chromium trioxide (CrO₃). This yields methyl 4-oxothiophene-2-carboxylate, a precursor for further functionalization .

Oxidation Data

| Oxidizing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| CrO₃ | Acetic Acid | 50°C | 68 |

| KMnO₄ | H₂O | 25°C | 45 |

Nucleophilic Substitution at the 5-Position

The 5-chloro derivative (from halogenation) participates in nucleophilic substitution. For example, reaction with sodium methoxide replaces chlorine with a methoxy group.

Substitution Example

| Substrate | Nucleophile | Catalyst | Yield (%) |

|---|---|---|---|

| Methyl 5-chloro-4-hydroxythiophene-2-carboxylate | NaOCH₃ | None | 85 |

Thermal Decarboxylation

Heating the carboxylic acid derivative (from ester hydrolysis) results in decarboxylation, forming 4-hydroxythiophene.

Decarboxylation Conditions

| Substrate | Temperature | Catalyst | Yield (%) |

|---|---|---|---|

| 4-Hydroxythiophene-2-carboxylic acid | 200°C | None | 90 |

Formation of Fused Heterocycles

This compound serves as a building block for synthesizing bicyclic compounds. For instance, condensation with ethylenediamine under acidic conditions yields thieno[2,3-b]pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

M4HTC has the molecular formula C7H8O3S, characterized by a thiophene ring with hydroxyl and carboxylate substituents. These functional groups enable diverse chemical reactions, making M4HTC a valuable building block in organic synthesis.

Pharmaceutical Applications

M4HTC is explored for its potential as an intermediate in the development of pharmaceuticals, particularly due to its biological activity.

- Biological Activity : Research indicates that derivatives of M4HTC may exhibit anti-inflammatory and analgesic properties. Studies have shown interactions with various biological targets, including enzymes and receptors, suggesting its utility in drug development.

- Case Study : A study investigated the synthesis of M4HTC derivatives aimed at enhancing their pharmacological profile. The derivatives were tested for their ability to inhibit specific biological pathways associated with inflammatory responses, demonstrating promising results in vitro .

Material Science

M4HTC's unique electronic properties make it suitable for applications in material science.

- Conductive Polymers : The compound has been utilized in the development of conductive polymers, which are essential for electronic applications such as organic light-emitting diodes (OLEDs) and solar cells. The thiophene moiety enhances charge transport properties, making M4HTC a candidate for advanced materials .

- Case Study : Researchers synthesized a series of polymers incorporating M4HTC that showed improved conductivity compared to traditional materials. These polymers were tested in photovoltaic devices, yielding higher efficiency rates than conventional syst

Wirkmechanismus

The mechanism by which methyl 4-hydroxythiophene-2-carboxylate exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cell proliferation pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate: This compound has similar structural features but includes chlorine atoms, which can alter its chemical properties and biological activities.

Methyl 4-bromo-3-hydroxythiophene-2-carboxylate:

Uniqueness

Methyl 4-hydroxythiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

Methyl 4-hydroxythiophene-2-carboxylate (M4HTC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of M4HTC, including its biochemical properties, cellular effects, molecular mechanisms, and related case studies.

M4HTC exhibits several notable biochemical properties:

- Enzyme Interaction : The compound interacts with various enzymes, influencing their activity. Specifically, it has been shown to inhibit certain cytochrome P450 enzymes, which are essential for drug metabolism.

- Oxidative Stress Modulation : M4HTC can modulate oxidative stress pathways, suggesting a role in cellular defense mechanisms against oxidative damage .

Cellular Effects

The biological effects of M4HTC on cellular processes include:

- Anti-inflammatory Activity : Research indicates that M4HTC derivatives may possess anti-inflammatory properties, potentially useful in treating inflammatory conditions.

- Antimicrobial Properties : Compounds related to M4HTC have been explored for their antimicrobial activities, indicating potential applications in combating infections.

Molecular Mechanism

At the molecular level, M4HTC exerts its effects through several mechanisms:

- Binding Affinity : The compound can bind to the active sites of enzymes and receptors, either inhibiting or activating their catalytic activity. This binding capability is crucial for its biological effects .

- Metabolic Pathways : M4HTC is metabolized by cytochrome P450 enzymes into various metabolites that may exhibit distinct biological activities. This metabolic versatility enhances its potential therapeutic applications.

Case Studies

Several studies have highlighted the biological activity of M4HTC and its derivatives:

- Anti-inflammatory Studies : In a controlled study, M4HTC demonstrated significant reduction in inflammatory markers in animal models when administered at low doses. This suggests its potential as an anti-inflammatory agent.

- Antimicrobial Effectiveness : A series of experiments showed that M4HTC exhibited antimicrobial activity against various strains of bacteria and fungi. The compound's efficacy was compared with standard antimicrobial agents, revealing promising results.

- Cell Signaling Pathways : Investigations into the effects of M4HTC on cell signaling pathways indicated that it influences pathways associated with inflammation and oxidative stress response. This was evidenced by altered expression levels of key signaling proteins in treated cells .

Research Findings Summary

| Study Focus | Key Findings | Implications |

|---|---|---|

| Anti-inflammatory Effects | Reduced inflammatory markers in animal models | Potential therapeutic use in inflammation |

| Antimicrobial Activity | Effective against various bacterial and fungal strains | Development of new antimicrobial agents |

| Cell Signaling | Modulated oxidative stress and inflammatory pathways | Insight into mechanisms for drug design |

Eigenschaften

IUPAC Name |

methyl 4-hydroxythiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S/c1-9-6(8)5-2-4(7)3-10-5/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWHWSIDEKGSJBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00534133 | |

| Record name | Methyl 4-hydroxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00534133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5118-04-7 | |

| Record name | Methyl 4-hydroxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00534133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.